

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B1354664

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CAS Number: 78648-27-8

This technical guide provides a comprehensive overview of **2-(Pyrrolidin-1-yl)benzoic acid**, a molecule of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, synthesis methodologies, and potential applications, supported by experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

2-(Pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The incorporation of a pyrrolidine ring at the ortho position of the benzoic acid core imparts specific physicochemical characteristics that are of interest in the design of novel chemical entities. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-(Pyrrolidin-1-yl)benzoic acid**

Property	Value	Source
CAS Number	78648-27-8	Multiple sources
Molecular Formula	C ₁₁ H ₁₃ NO ₂	ChemicalBook[1]
Molecular Weight	191.23 g/mol	ChemicalBook[1]
Melting Point	87-88.5 °C	ChemicalBook[1]
Boiling Point (Predicted)	351.9 ± 25.0 °C	ChemicalBook[1]
pKa (Predicted)	2.79 ± 0.36	ChemicalBook[1]
Density (Predicted)	1.17 ± 0.06 g/cm ³	ChemicalBook[1]

Synthesis and Experimental Protocols

The synthesis of **2-(Pyrrolidin-1-yl)benzoic acid** is typically achieved through a two-step process involving the synthesis of its methyl ester precursor, Methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis.

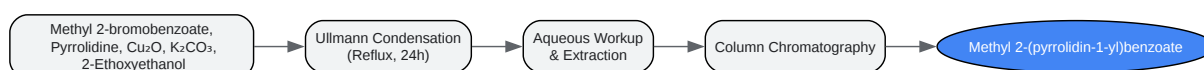
Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

A common and effective method for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2]

Experimental Protocol: Ullmann Condensation for Methyl 2-(pyrrolidin-1-yl)benzoate[2]

- Reactants and Reagents:
 - Methyl 2-bromobenzoate (1.0 eq)
 - Pyrrolidine (1.2 eq)
 - Copper(I) oxide (Cu₂O) (0.1 eq)
 - Potassium carbonate (K₂CO₃) (2.0 eq)
 - 2-Ethoxyethanol (solvent)

- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate, potassium carbonate, and copper(I) oxide.
 - Add 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine.
 - Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
 - Allow the reaction mixture to cool to room temperature.
 - Pour the mixture into a separatory funnel containing water.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(pyrrolidin-1-yl)benzoate.



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Synthesis workflow for Methyl 2-(pyrrolidin-1-yl)benzoate.

Hydrolysis to 2-(Pyrrolidin-1-yl)benzoic Acid

The final step to obtain the target compound is the hydrolysis of the methyl ester. This is a standard procedure in organic synthesis.

Experimental Protocol: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

- Reactants and Reagents:
 - Methyl 2-(pyrrolidin-1-yl)benzoate
 - Aqueous solution of a base (e.g., Sodium Hydroxide or Potassium Hydroxide)
 - An alcohol as a co-solvent (e.g., Methanol or Ethanol)
 - Aqueous solution of an acid for neutralization (e.g., Hydrochloric Acid)
- Procedure:
 - Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in a mixture of the alcohol co-solvent and the aqueous base.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
 - Acidify the aqueous layer with the acid solution to a pH of approximately 3-4, which will cause the product to precipitate.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **2-(Pyrrolidin-1-yl)benzoic acid**.



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Hydrolysis of the methyl ester to the final acid product.

Biological and Pharmacological Context

While specific biological activity data for **2-(Pyrrolidin-1-yl)benzoic acid** is not extensively reported in publicly available literature, the structural motifs present in the molecule, namely the pyrrolidine ring and the benzoic acid moiety, are found in numerous biologically active compounds.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets.[3][4] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands.[3][4] For instance, derivatives of 2-(pyrrolidin-1-yl)benzimidazole have been investigated as inhibitors of the TRPC5 ion channel.[5]

Benzoic acid and its derivatives are also a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory and analgesic activities.[4][6][7] The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets.

Given the presence of these two key structural features, **2-(Pyrrolidin-1-yl)benzoic acid** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological profile.

Conclusion

2-(Pyrrolidin-1-yl)benzoic acid is a readily accessible compound with interesting chemical properties. The synthetic routes to this molecule are well-established and can be performed in a laboratory setting. While its specific biological functions are yet to be fully elucidated, its structural components suggest potential for applications in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activity could unveil novel therapeutic opportunities.

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